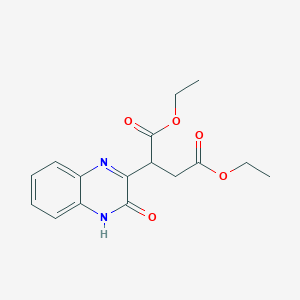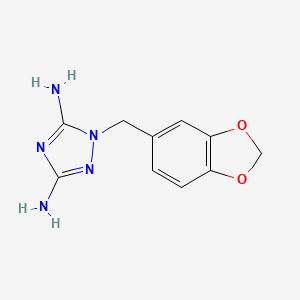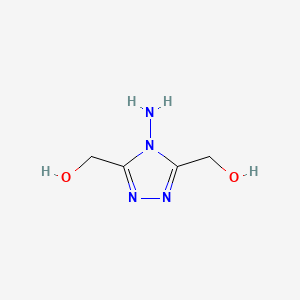![molecular formula C17H34O10P2 B13993886 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 67730-30-7](/img/structure/B13993886.png)
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound contains two phosphorus atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of diethoxyphosphorylmethyl groups with a spiro[5.5]undecane backbone. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-oxygen compounds.
Reduction: Reduction reactions can modify the phosphorus groups, leading to different derivatives.
Substitution: The diethoxyphosphorylmethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.
Scientific Research Applications
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized as a stabilizer and additive in polymer production and other industrial processes.
Mechanism of Action
The mechanism of action of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains octadecyloxy groups instead of diethoxyphosphorylmethyl groups.
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Features dicumylphenoxy groups, providing different chemical properties.
Uniqueness
The uniqueness of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[55]undecane lies in its specific functional groups, which offer distinct reactivity and applications compared to its similar compounds
Properties
CAS No. |
67730-30-7 |
|---|---|
Molecular Formula |
C17H34O10P2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
3,9-bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C17H34O10P2/c1-5-24-28(18,25-6-2)9-15-20-11-17(12-21-15)13-22-16(23-14-17)10-29(19,26-7-3)27-8-4/h15-16H,5-14H2,1-4H3 |
InChI Key |
JQROVHQLJXBDEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1OCC2(CO1)COC(OC2)CP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
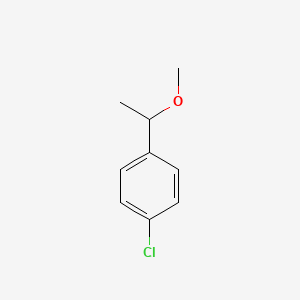
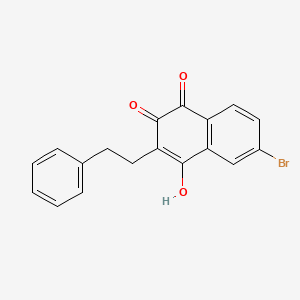
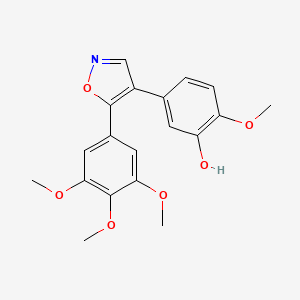
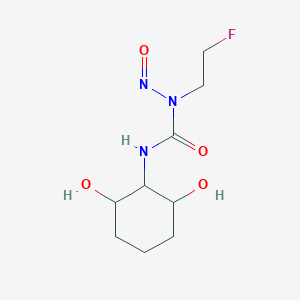
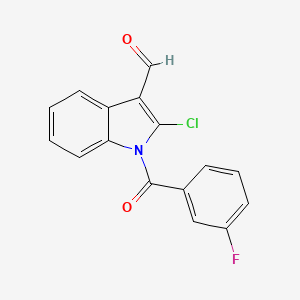
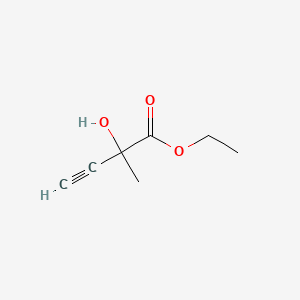
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
